molecular formula C16H19N3 B11802838 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-amine

1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-amine

Cat. No.: B11802838
M. Wt: 253.34 g/mol
InChI Key: UKHJWYXBBAMXRY-UHFFFAOYSA-N
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Description

1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-amine is a heterocyclic compound that features both indole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-amine typically involves the reaction of indoline with a pyridine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where indoline reacts with a halogenated pyridine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-amine: Similar structure with a methyl group at the 2-position of the pyridine ring.

    3-(Pyridin-3-yl)propan-1-amine: Lacks the indole moiety but retains the pyridine and propan-1-amine structure.

Uniqueness

1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-amine is unique due to the presence of both indole and pyridine rings, which confer distinct electronic and steric properties. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C16H19N3/c1-2-14(17)13-7-8-16(18-11-13)19-10-9-12-5-3-4-6-15(12)19/h3-8,11,14H,2,9-10,17H2,1H3

InChI Key

UKHJWYXBBAMXRY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N2CCC3=CC=CC=C32)N

Origin of Product

United States

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